2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S.ClH/c1-29-20-8-4-18(5-9-20)21-16-30-22(25-21)15-26-10-12-27(13-11-26)23(28)14-17-2-6-19(24)7-3-17;/h2-9,16H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBKTBJZEASDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.
Chemical Structure
The structural formula of the compound can be broken down into several functional groups:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine ring : Often associated with psychoactive effects and used in various therapeutic agents.
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine structures exhibit significant biological activities, including:
- Antitumor activity
- Antimicrobial effects
- Potential neuropharmacological effects
Antitumor Activity
Several studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing cytotoxic activity, as demonstrated in previous research where modifications to this moiety significantly impacted efficacy against cancer cells .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 2.5 | Apoptosis induction |
| Compound B | MCF-7 | 3.0 | Inhibition of cell proliferation |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Effects
The compound's thiazole component is also linked to antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with some exhibiting MIC values comparable to standard antibiotics. The incorporation of electron-donating groups like methoxy enhances these effects .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | E. coli | 15 | Moderate |
| Target Compound | S. aureus | TBD | TBD |
Neuropharmacological Effects
The piperazine ring in the target compound suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Research into similar compounds indicates that modifications can lead to enhanced activity at neurotransmitter receptors .
Case Studies
- Case Study 1 : A study on a related thiazole-piperazine compound demonstrated significant antitumor activity against lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Case Study 2 : Another investigation into piperazine derivatives revealed their potential as anxiolytics, with effective modulation of serotonin receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents, heterocyclic cores, and linker regions. Below is a detailed comparison:
Table 1: Key Structural Variations and Implications
Key Findings from Structural Comparisons
Fluorine Substitution: The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to the 2,4-difluorophenyl analog, which may exhibit higher CNS penetration but faster clearance .
Heterocyclic Core Modifications :
- Thiazole-to-imidazole substitution () introduces basicity, altering ionization states at physiological pH and affecting receptor interactions.
- Benzo[d]thiazole () extends conjugation, enhancing UV absorbance but reducing solubility.
Linker and Substituent Effects: Methoxy groups (4-methoxyphenyl in the target) improve solubility and provide hydrogen-bonding sites, unlike non-polar phenyl substituents (). Thioether linkers () are prone to oxidation, reducing in vivo stability compared to methylene bridges.
Table 2: Pharmacokinetic and Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for constructing the piperazine-thiazole core of this compound?
The synthesis of the piperazine-thiazole moiety typically involves multi-step reactions. For example:
- Step 1 : Condensation of 4-methoxyphenylthioamide with α-bromo ketones to form the thiazole ring.
- Step 2 : Alkylation of piperazine using a thiazolylmethyl halide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 3 : Purification via silica gel chromatography (EtOAc/petroleum ether, 1:1) to isolate intermediates .
Key challenges include controlling regioselectivity during thiazole formation and avoiding N-oxide byproducts during piperazine alkylation.
Q. How can researchers validate the crystalline structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Parameters : Monitor unit cell dimensions (e.g., monoclinic system, space group P2₁/c), bond angles, and torsion angles .
- Refinement : Apply riding models for H-atoms with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
Crystallization solvents (e.g., ethyl acetate/hexane) must be optimized to avoid solvate formation.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and confirm molecular weight.
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton splitting patterns (e.g., JH-F coupling for fluorophenyl groups) and piperazine methylene signals (δ ~2.5–3.5 ppm) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., DMSO concentration affecting solubility).
- Methodology :
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).
Q. What strategies are effective for studying structure-activity relationships (SAR) of the fluorophenyl and methoxyphenyl substituents?
- Analog Synthesis : Systematically replace substituents (e.g., 4-F → 4-Cl or 4-OCH3 → 4-NO2).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., 5-HT2A).
- Data Correlation : Plot logP vs. IC50 to evaluate hydrophobicity-activity relationships.
SAR studies on related compounds show that electron-withdrawing groups (e.g., -F) enhance target binding by 2–3 fold compared to electron-donating groups .
Q. How should researchers address metabolic instability observed in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
- Structural Modifications :
Q. What computational methods are suitable for predicting off-target effects?
- Target Profiling : Use similarity-based tools (e.g., SwissTargetPrediction) to identify potential off-targets (e.g., dopamine D2 receptors).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD < 2.0 Å).
- Heatmap Analysis : Cluster off-target hits by pathway (e.g., GPCRs, kinases) to prioritize experimental validation .
Q. How can researchers optimize formulation for in vivo pharmacokinetic studies?
- Solubility Enhancement : Use β-cyclodextrin complexes (20% w/v) or nanoemulsions (particle size < 200 nm).
- Dose Escalation : Conduct tolerability studies in rodents (1–100 mg/kg) with plasma sampling at t = 0.5, 1, 2, 4, 8, 24 h.
- Bioavailability Calculation : Compare AUCpo/AUCiv ratios; target >30% for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
